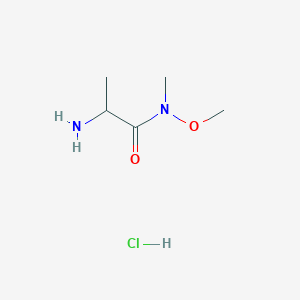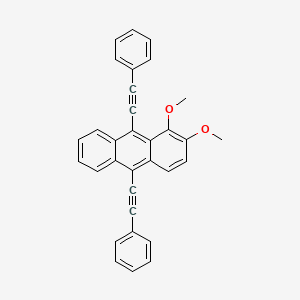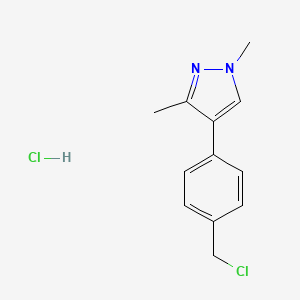
6-Amino-3,5-dibromopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3,5-dibromopicolinic acid is a chemical compound with the molecular formula C6H4Br2N2O2. It is a derivative of picolinic acid, characterized by the presence of amino and bromine substituents on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,5-dibromopicolinic acid typically involves the bromination of picolinic acid followed by amination. One common method includes the following steps:
Bromination: Picolinic acid is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3,5-dibromopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxyl derivatives.
Reduction Products: Reduced forms of the amino group, such as amines or imines.
Applications De Recherche Scientifique
6-Amino-3,5-dibromopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 6-Amino-3,5-dibromopicolinic acid involves its interaction with specific molecular targets. The amino and bromine substituents on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopicolinic Acid: Lacks the amino group, making it less versatile in certain reactions.
3,5-Dibromopicolinic Acid: Lacks the amino group, affecting its biological activity.
6-Amino-3-bromopicolinic Acid: Similar but with only one bromine atom, leading to different reactivity and applications.
Uniqueness
6-Amino-3,5-dibromopicolinic acid is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H4Br2N2O2 |
|---|---|
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
6-amino-3,5-dibromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H2,9,10)(H,11,12) |
Clé InChI |
GIPGBBSPTLBWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)N)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




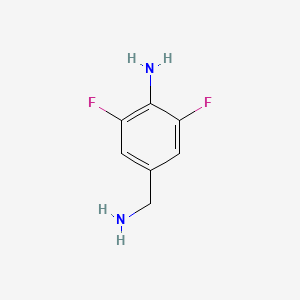
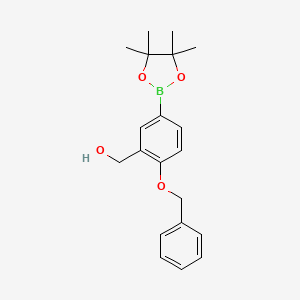

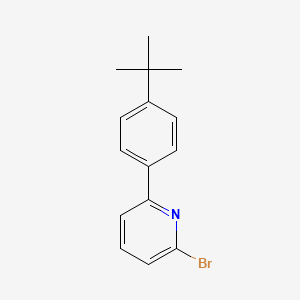
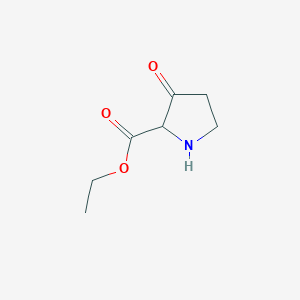
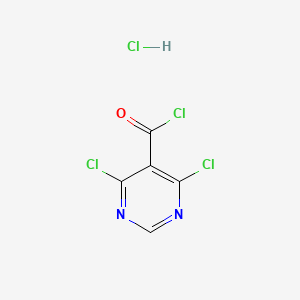
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
